molecular formula C36H72NO8P B1504361 [(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate CAS No. 326495-32-3

[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

Katalognummer: B1504361
CAS-Nummer: 326495-32-3
Molekulargewicht: 745.3 g/mol
InChI-Schlüssel: CITHEXJVPOWHKC-XPIYRYOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterated phosphatidylcholine derivative featuring extensive isotopic substitution. Its structure includes:

  • Deuterated acyl chains: Two tetradecanoyl (C14) chains substituted with 27 deuterium atoms (heptacosadeuterio), enhancing metabolic stability and utility in isotopic tracing .
  • Deuterated quaternary ammonium headgroup: The choline moiety is substituted with 10 deuterium atoms, improving resistance to enzymatic degradation .
  • Phosphate linker: Connects the glycerol backbone to the deuterated choline group, common in phospholipid architectures.

Eigenschaften

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITHEXJVPOWHKC-XPIYRYOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677031
Record name (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-32-3
Record name (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

Property Value
Molecular formula C25D56H18NO19P3
Average mass ~750–780 Da (estimated)*
Primary applications Lipid bilayer studies, metabolic tracing, NMR/MS standards

*Exact mass calculation requires precise isotopic distribution analysis.

Structural Analogs

(2R)-2,3-Bis(octanoyloxy)propyl (1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-bis(phosphonatooxy)cyclohexyl phosphate Molecular formula: C25H44O19P3 (non-deuterated) . Key differences:

  • Shorter acyl chains (C8 vs. deuterated C14 in the target compound).
  • Phosphoinositol bisphosphate headgroup instead of deuterated choline.
  • Higher polarity due to multiple hydroxyl and phosphate groups. Applications: Signaling pathway studies (e.g., inositol triphosphate cascades) .

1,2-Dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4-bisphosphate)(5-) Molecular formula: Similar to the above but with inositol 3,4-bisphosphate . Comparison:

  • Both feature phosphatidylinositol derivatives, but the target compound’s deuteration allows for advanced tracking in metabolic assays.
Functional Analogs

Pharmaceutical Analytical Impurity (PAI) Standards (e.g., 1A00070) Molecular weight: ~720 Da (non-deuterated) . Comparison:

  • Used as reference materials in quality control, whereas the deuterated target compound serves as an isotopic internal standard for mass spectrometry .
Physicochemical and Metabolic Differences
Property Target Compound (2R)-2,3-Bis(octanoyloxy)propyl... (C8) Notes
Deuteration Full deuteration in acyl chains and headgroup None Enhanced stability and tracing in the target compound
Acyl chain length C14 (deuterated) C8 Longer chains increase hydrophobicity and membrane integration
Headgroup Deutero-choline Phosphoinositol bisphosphate Target compound mimics natural phosphatidylcholines; C8 analog is signaling-specific
Molecular weight ~750–780 Da 741.53 Da Deuteration increases mass by ~5–8%

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route involving:

Preparation of Deuterated Fatty Acyl Precursors

  • Deuterated fatty acids are prepared via catalytic hydrogen-deuterium exchange on commercially available fatty acids or by chemical synthesis starting from deuterated precursors.
  • Common methods include:
    • Catalytic deuteration using Pd/C or Pt catalysts in D2O or D2 gas atmosphere.
    • Chemical synthesis from deuterated building blocks such as deuterated alkyl halides followed by oxidation to fatty acids.

These methods ensure incorporation of deuterium at all methylene positions along the fatty acid chain, as required for the heptacosadeuteriotetradecanoyl groups.

Assembly of the Glycerol Backbone

  • The glycerol backbone is stereospecifically functionalized at the 2 and 3 positions with the deuterated fatty acyl groups.
  • The process typically involves:

    • Protection of the glycerol hydroxyl groups.
    • Esterification with activated deuterated fatty acids (e.g., acid chlorides or anhydrides).
    • Deprotection to yield the diacylglycerol intermediate.
  • The stereochemistry (2R) is controlled by using enantiomerically pure glycerol derivatives or chiral catalysts.

Synthesis of the Deuterated Phosphoethanolamine Head Group

  • The polar head group, a phosphate linked to a tris(trideuteriomethyl)azaniumyl moiety, is synthesized by:

    • Preparation of deuterated ethanolamine derivatives where hydrogens are replaced by deuterium.
    • Quaternization of the amine with deuterated methylating agents (e.g., CD3I) to form tris(trideuteriomethyl)azaniumyl.
    • Phosphorylation of the deuterated ethanolamine to form the phosphate ester.
  • The phosphate group is then coupled to the diacylglycerol backbone, typically via phosphoramidite or phosphorochloridate chemistry under controlled conditions to yield the final phospholipid.

Purification and Characterization

  • Purification is commonly achieved by chromatographic techniques such as:

    • High-performance liquid chromatography (HPLC).
    • Preparative thin-layer chromatography (TLC).
  • Characterization includes:

    • Nuclear magnetic resonance (NMR) spectroscopy, especially ^2H NMR to confirm deuterium incorporation.
    • Mass spectrometry (MS) to verify molecular weight and isotopic distribution.
    • Optical rotation and chiral HPLC to confirm stereochemistry.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1 Preparation of fully deuterated fatty acids Catalytic deuteration (Pd/C, D2 gas), or chemical synthesis from deuterated precursors Ensures >95% deuterium incorporation
2 Protection and activation of glycerol backbone Protection groups (e.g., TBDMS), esterification agents (acid chlorides) Stereospecific esterification at 2R position
3 Esterification with deuterated fatty acids Acid chlorides of deuterated fatty acids, base catalysts Controlled temperature to maintain stereochemistry
4 Synthesis of deuterated phosphoethanolamine Deuterated ethanolamine, CD3I for methylation, phosphorylation reagents Formation of tris(trideuteriomethyl)azaniumyl phosphate
5 Coupling of phosphate head group to diacylglycerol Phosphoramidite or phosphorochloridate chemistry Mild conditions to preserve deuterium labeling
6 Purification and characterization HPLC, ^2H NMR, MS Confirmation of isotopic purity and stereochemistry

Research Findings and Considerations

  • The isotopic purity is critical for applications such as metabolic tracing or NMR studies, requiring rigorous control during synthesis to avoid hydrogen contamination.
  • Moisture sensitivity of intermediates, especially phosphoramidites and acid chlorides, necessitates anhydrous conditions and inert atmosphere techniques.
  • The stereochemical integrity of the glycerol backbone is preserved by using chiral starting materials and mild reaction conditions.
  • Literature reports (e.g., from advanced organic synthesis and phospholipid chemistry) emphasize the use of one-pot synthesis methods for efficiency, though multi-step routes are more common for such highly deuterated compounds.
  • Handling and storage require low temperatures and inert atmosphere to prevent isotopic exchange or degradation.

Q & A

Basic Research Questions

Q. What are the key structural features of this deuterated phospholipid, and how do they influence its role in membrane dynamics studies?

  • Methodological Answer : The compound’s structure includes deuterium substitutions at specific acyl chains and the phosphate headgroup. These substitutions reduce vibrational noise in spectroscopic techniques like neutron scattering or deuterium NMR, enabling precise tracking of lipid mobility and bilayer organization. Isotopic labeling also minimizes interference from protonated solvents in dynamic studies .
  • Experimental Design : Use small-angle neutron scattering (SANS) to analyze deuterium’s impact on membrane curvature and phase behavior. Compare results with non-deuterated analogs to isolate isotopic effects .

Q. How should researchers approach the synthesis and purification of this compound to ensure isotopic fidelity?

  • Methodological Answer :

Deuterium Incorporation : Use deuterated precursors (e.g., deuterated fatty acids) in esterification reactions under anhydrous conditions to prevent isotopic exchange.

Purification : Employ reverse-phase HPLC with deuterated solvents (e.g., D₂O or deuterated acetonitrile) to maintain isotopic integrity.

Validation : Confirm deuteration levels via high-resolution mass spectrometry (HRMS) and ²H-NMR .

Advanced Research Questions

Q. How can conflicting data on deuterium’s kinetic isotope effects (KIEs) in this phospholipid be resolved?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., temperature, solvent deuteration). To address this:

Controlled Replication : Replicate studies under standardized conditions (pH, ionic strength) using identical instrumentation.

Theoretical Modeling : Apply density functional theory (DFT) to predict KIEs and compare with empirical data. Deviations may indicate unaccounted variables (e.g., solvent interactions) .

  • Data Analysis : Use multivariate regression to isolate variables contributing to discrepancies, such as solvent deuteration levels or acyl chain flexibility .

Q. What advanced simulation frameworks are suitable for studying this compound’s behavior in heterogeneous lipid bilayers?

  • Methodological Answer :

AI-Driven Molecular Dynamics (MD) : Integrate machine learning with MD simulations (e.g., GROMACS) to predict phase segregation or domain formation in bilayers. Train models on deuterium’s mass effects and electrostatic interactions .

COMSOL Multiphysics : Model ion transport across deuterated membranes using finite element analysis, incorporating variables like headgroup charge and deuterium’s steric effects .

Q. How can factorial design optimize the synthesis of this compound for large-scale isotopic studies?

  • Methodological Answer :

Variable Selection : Identify critical factors (e.g., reaction temperature, catalyst concentration, deuteration time) using a 2^k factorial design.

Interaction Analysis : Assess interactions between variables via ANOVA. For example, elevated temperatures may accelerate esterification but increase isotopic exchange.

Optimization : Apply response surface methodology (RSM) to balance yield (~70–80%) and deuteration purity (>98%) .

Theoretical and Framework Integration

Q. How does this compound align with current theoretical models of lipid-protein interactions?

  • Methodological Answer :

  • Framework Selection : Use the "mattress model" of membrane-protein interactions to hypothesize how deuterated acyl chains modulate protein insertion energetics.
  • Validation : Conduct fluorescence resonance energy transfer (FRET) assays with deuterated lipid analogs and fluorescently tagged transmembrane proteins. Compare results with predictions from elasticity-based theories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.